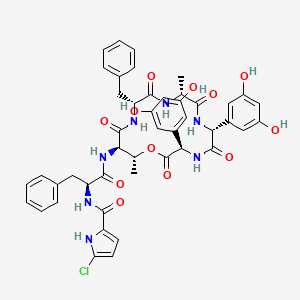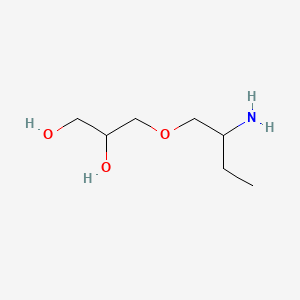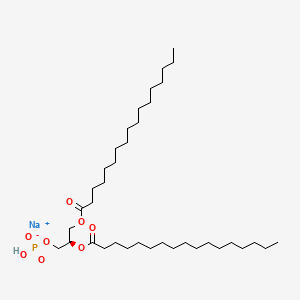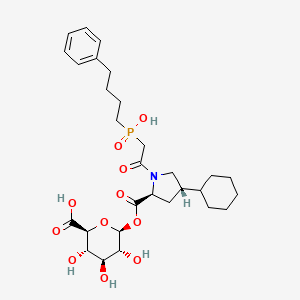
Pyronil 45-d34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyronil 45-d34 is a synthetic pyrethroid insecticide that is widely used in agricultural, structural, and public health pest control. It is a broad-spectrum insecticide that is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks. Pyronil 45-d34 is a popular choice for pest control due to its low cost, broad-spectrum activity, and low mammalian toxicity.
科学的研究の応用
Flame Retardant Materials
Pyronil 45-d34 is commonly used as a brominated flame retardant (BFR) . It is the brominated analogue of bis(2-ethylhexyl) phthalate (DEHP), which has been widely used as a plasticizer . The bromination alters the physical and chemical properties of DEHP, making Pyronil 45-d34 an effective flame retardant .
Insecticide
In addition to its use as a flame retardant, Pyronil 45-d34 is also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .
Environmental Testing
Pyronil 45-d34 is used as a reference standard for environmental testing . It helps in adhering to ever-changing regulations and provides a benchmark for testing other substances .
Biodegradability Studies
The biodegradability of Pyronil 45-d34 has been investigated using various tests such as the Closed Bottle test and the Modified Sturm test . These tests help in understanding the environmental impact of Pyronil 45-d34 .
Bacterial Inhibition Assays
Pyronil 45-d34 has been used in bacterial inhibition assays . These assays help in understanding the impact of Pyronil 45-d34 on bacterial growth and activity .
Sturm Tests
Modified Sturm tests have been used to assess the ready biodegradability of Pyronil 45-d34 . These tests provide insights into the biodegradation levels of Pyronil 45-d34 under specific conditions .
作用機序
Target of Action
Pyronil 45-d34, also known as Bis(2-ethylhexyl)tetrabromophthalate , is a brominated phthalate derivative . It is primarily used as a brominated flame retardant (BFR) . In addition to its use as a flame retardant, it is reportedly also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .
Mode of Action
As a brominated flame retardant, it likely works by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .
Biochemical Pathways
Brominated flame retardants like pyronil 45-d34 are known to interfere with the redox cycle and oxidative stress pathways . As an insecticide, it may affect the nervous system pathways, leading to paralysis and death of the insects .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , suggesting that it may have low bioavailability and may accumulate in fatty tissues.
Result of Action
The primary result of Pyronil 45-d34’s action as a flame retardant is the reduction in the rate of burning of the material to which it is applied . As an insecticide, its action results in the death of a variety of insect pests .
Action Environment
The efficacy and stability of Pyronil 45-d34 can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the presence of other combustible materials . Its stability and efficacy as an insecticide can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
特性
| { "Design of the Synthesis Pathway": "Pyronil 45-d34 can be synthesized using a three-step process involving the reaction of starting materials such as benzene, acetic anhydride, and deuterated acetic anhydride.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Deuterated acetic anhydride" ], "Reaction": [ "Step 1: Benzene is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form acetophenone.", "Step 2: Acetophenone is then reacted with deuterated acetic anhydride in the presence of a catalyst, such as pyridine, to form the deuterated derivative of acetophenone.", "Step 3: The deuterated derivative of acetophenone is further reacted with a mixture of deuterated nitric acid and deuterated sulfuric acid to form Pyronil 45-d34." ] } | |
CAS番号 |
1793944-59-8 |
製品名 |
Pyronil 45-d34 |
分子式 |
C24H34Br4O4 |
分子量 |
740.355 |
IUPAC名 |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChIキー |
UUEDINPOVKWVAZ-RFETUZSTSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |
同義語 |
3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester; Bis(2-ethylhexyl-d34) Tetrabromophthalate; DP 45; Di(2-ethylhexyl-34) Tetrabromophthalate; Uniplex FRP 45-d34; TBPH-d34; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)




